Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
Overview
Description
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a synthetic organic compound with the molecular formula C14H16O5. It is characterized by the presence of a benzylidene acetal protecting group and an epoxide ring. This compound is often used in carbohydrate chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, a hexopyranoside, undergoes protection of the hydroxyl groups at positions 4 and 6 using benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.
Formation of Epoxide: The protected intermediate is then treated with a base, such as sodium hydride, to induce the formation of the epoxide ring between positions 2 and 3.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.
Major Products
Nucleophilic Substitution: Yields various substituted hexopyranosides depending on the nucleophile used.
Reduction: Produces the corresponding diol.
Oxidation: Results in the formation of ketones or carboxylic acids, depending on the conditions.
Scientific Research Applications
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside has several applications in scientific research:
Carbohydrate Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biological Studies: Serves as a model compound for studying enzyme-catalyzed reactions involving epoxides and acetals.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Material Science: Utilized in the preparation of carbohydrate-based materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its reactive epoxide ring and benzylidene acetal group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and formation of new bonds. The benzylidene acetal can be selectively reduced or oxidized, allowing for further functionalization. These reactive sites make the compound a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside can be compared with other similar compounds such as:
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside: Similar structure but differs in the stereochemistry of the hexopyranoside ring.
Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-glucopyranoside: Another epoxide-containing compound with different stereochemistry.
Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside: Differing in the configuration of the hydroxyl groups on the hexopyranoside ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an epoxide and a benzylidene acetal, which provide distinct reactivity patterns and synthetic utility.
Properties
IUPAC Name |
5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTCRHINASMQOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941213 | |
Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1 | |
Record name | Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC170222 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | MLS002608315 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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